molecular formula C11H13NO3 B1355121 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 77140-86-4

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B1355121
CAS RN: 77140-86-4
M. Wt: 207.23 g/mol
InChI Key: KSJZBSKINXXMNU-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound with the empirical formula C10H13NO . It is an important structural motif of various natural products and therapeutic lead compounds .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines has garnered significant attention due to their broad range of applications . The Pictet-Spengler reaction of 3-methoxyl-p-phenylethylamine and 40% aqueous formaldehyde produces 6-methoxyl-1,2,3,4-tetrahydroisoquinoline . An efficient dynamic kinetic resolution method has been developed for synthesizing enantiopure 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .


Molecular Structure Analysis

The molecular weight of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is 163.22 . The InChI key is FRXSZNDVFUDTIR-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound has been characterized using NMR spectroscopy and X-ray crystallographic techniques . The compound’s ability to form weak interactions involving organic fluorine has been studied .


Physical And Chemical Properties Analysis

The compound has a melting point of 37-41 °C (lit.) . It has a SMILES string of COc1ccc2NCCCc2c1 .

Scientific Research Applications

Synthesis and Characterization

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives are prominent in the field of organic synthesis and chemical characterization. For instance, they are used in the dynamic kinetic resolution method for synthesizing enantiopure compounds, which are crucial in modulating nuclear receptors like liver X receptor (Forró et al., 2016). Additionally, these compounds are synthesized for investigating their transient effects on locomotor activity in mice, hinting at potential physiological roles (Nakagawa et al., 1996).

Fluorescent Labeling and Biomedical Analysis

6-Methoxy-4-quinolone, an oxidation product derived from these compounds, serves as a novel fluorophore with strong fluorescence in a wide pH range, making it valuable in biomedical analysis (Hirano et al., 2004). This characteristic offers versatility in various analytical applications.

Biological Evaluation and Pharmacological Potential

Derivatives of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been synthesized and evaluated for their biological activities. For example, certain derivatives have shown potential as peroxisome proliferator-activated receptor gamma agonists, with implications for diabetes treatment (Azukizawa et al., 2008). Such research underlines the compound's significance in developing new therapeutic agents.

Coordination Compounds and Catalysis

These compounds have been used to synthesize coordination compounds with metals like Cu2+, Co2+, and Fe3+. These coordination compounds exhibit potential in enantioselective catalysis, a critical process in synthetic chemistry (Jansa et al., 2007). This application highlights the compound's utility in creating complex molecular structures with specific chiral properties.

Antibacterial Activity

Research has also focused on the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives for evaluating their antimycobacterial activities. These studies are crucial in the quest for new treatments against tuberculosis and other bacterial infections (Senthilkumar et al., 2008). The potential antibacterial properties of these compounds underscore their importance in medicinal chemistry.

Conformational Studies and Nonproteinogenic Amino Acids

The synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives aids in the study of conformationally constrained amino acids. These studies are vital for understanding the structural aspects of amino acids and their derivatives in various biological processes (Czombos et al., 2000). This research contributes to the broader understanding of amino acid behavior and functionality.

Application in Organic Chemistry and Synthesis

The compound and its derivatives are extensively used in organic chemistry for various syntheses, demonstrating their versatility as intermediates in creating complex molecular structures (Ornstein et al., 1991). Such applications are essential in the development of new chemical entities and materials.

Safety And Hazards

The compound has hazard statements of H302 - H411 . Precautionary statements include P264 - P270 - P273 - P301 + P312 - P391 - P501 .

Future Directions

In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .

properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-15-9-3-2-7-6-12-10(11(13)14)5-8(7)4-9/h2-4,10,12H,5-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJZBSKINXXMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNC(C2)C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517710
Record name 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

CAS RN

77140-86-4
Record name 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Citations

For This Compound
9
Citations
H Nakagawa, N Nihonmatsu, S Ohta… - … and biophysical research …, 1996 - Elsevier
Several 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids were synthesized and found to have a transiently increasing effect on the locomotor activity of mice after peripheral injection. …
Number of citations: 13 www.sciencedirect.com
R Murgasova, ET Carreras… - … & Drug Disposition, 2020 - Wiley Online Library
EMA401, (the S‐enantiomer of 5‐(benzyloxy)‐2‐(2,2‐diphenylacetyl)‐6‐methoxy‐1,2,3,4‐tetrahydroisoquinoline‐3‐carboxylic acid), also known as Olodanrigan, is an orally active …
Number of citations: 4 onlinelibrary.wiley.com
LA Hardegger, F Mallet, B Bianchi, C Cai… - … Process Research & …, 2020 - ACS Publications
We present the enantioselective synthesis of sodium (3S)-5-(benzyloxy)-2-(diphenylacetyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (EMA401, olodanrigan), an …
Number of citations: 5 pubs.acs.org
PB Wakchaure, U Bremberg, J Wannberg, M Larhed - Tetrahedron, 2015 - Elsevier
We report a facile synthesis of the angiotensin II type 2 receptor antagonist EMA401, which recently passed phase II clinical trials, in high overall yield. The synthesis of the key …
Number of citations: 10 www.sciencedirect.com
LA Hardegger, P Beney, D Bixel, C Fleury… - … Process Research & …, 2020 - ACS Publications
A process using an engineered phenylalanine ammonia lyase (PAL) enzyme was developed as part of an alternative route to a key intermediate of olodanrigan (EMA401). In the first …
Number of citations: 16 pubs.acs.org
World Health Organization - WHO Drug Information, 2016 - apps.who.int
Notice is hereby given that, in accordance with article 3 of the Procedure for the Selection of Recommended International Nonproprietary Names for Pharmaceutical Substances, the …
Number of citations: 1 apps.who.int
World Health Organization - WHO Drug Information, 2017 - apps.who.int
Il est notifié que, conformément aux dispositions du paragraphe 7 de la Procédure à suivre en vue du choix de Dénominations communes internationales recommandées pour les …
Number of citations: 5 apps.who.int
GA Swan - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
A compound having the structure (I; R= OMe) has been synthesised by two independent methods. By reduction of this with sodium and tsrt.-butanol in liquid ammonia and treatment of …
Number of citations: 38 pubs.rsc.org
DCI las Sustancias Farmacéuticas - WHO Drug Information, 2016 - prescrire.org
Notice is hereby given that, in accordance with article 3 of the Procedure for the Selection of Recommended International Nonproprietary Names for Pharmaceutical Substances, the …
Number of citations: 12 www.prescrire.org

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